Diethyl(2-methoxyethyl)phosphoramidate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33330-81-3 |
|---|---|
Molecular Formula |
C7H18NO4P |
Molecular Weight |
211.20 g/mol |
IUPAC Name |
N-diethoxyphosphoryl-2-methoxyethanamine |
InChI |
InChI=1S/C7H18NO4P/c1-4-11-13(9,12-5-2)8-6-7-10-3/h4-7H2,1-3H3,(H,8,9) |
InChI Key |
LHSSVARREDJSRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NCCOC)OCC |
Origin of Product |
United States |
Chemical Reactivity, Transformation, and Derivatization of Diethyl 2 Methoxyethyl Phosphoramidate
Reactivity at the Phosphorus Center
Electrophilic and Nucleophilic Character of the Phosphoramidate (B1195095) P(V) Center
The phosphorus atom in Diethyl(2-methoxyethyl)phosphoramidate is a pentavalent (P(V)) center and serves as the primary electrophilic site within the molecule. The phosphorus is bonded to three oxygen atoms (one phosphoryl and two ethoxy) and one nitrogen atom, all of which are more electronegative than phosphorus. This arrangement results in a significant withdrawal of electron density from the phosphorus atom, imparting it with a partial positive charge and making it susceptible to attack by nucleophiles. researchgate.net
Reactions involving nucleophilic substitution at this phosphorus center are fundamental to the chemistry of phosphoramidates. researchgate.net The general mechanism involves the approach of a nucleophile to the electron-deficient phosphorus atom, often leading to a transient pentacoordinated intermediate or transition state, followed by the departure of a leaving group. The stability and reactivity of this center are influenced by the nature of the substituents; for instance, the electron-donating or -withdrawing properties of the groups attached to the nitrogen and oxygen atoms can modulate the electrophilicity of the phosphorus.
Hydrolysis and Solvolysis Pathways of the P-N Bond
A hallmark of phosphoramidate chemistry is the susceptibility of the phosphorus-nitrogen (P-N) bond to cleavage, particularly under acidic conditions. nih.gov While relatively stable at neutral or alkaline pH, the P-N bond in compounds like this compound undergoes hydrolysis or solvolysis in the presence of acid.
The widely accepted mechanism for acid-catalyzed hydrolysis involves two key steps:
Protonation of the Amide Nitrogen: The reaction is initiated by the protonation of the nitrogen atom, which is the most basic site in the molecule. This step is crucial as it converts the amino moiety into a much better leaving group (a neutral amine). nih.gov
Nucleophilic Attack at Phosphorus: A nucleophile, typically a water molecule in hydrolysis, then attacks the electrophilic phosphorus center. This attack proceeds via an S_N2-type mechanism, leading to the cleavage of the P-N bond and the release of the amine (2-methoxyethylamine) and the corresponding phosphate (B84403) (diethyl phosphate). nih.gov
The rate of this cleavage is dependent on several factors, including the acidity of the medium and the steric hindrance around the phosphorus center. asianpubs.orgnih.gov Bulky substituents on either the phosphorus or nitrogen atom can hinder the approach of the nucleophile, thereby slowing the rate of hydrolysis. asianpubs.org
| Compound | Conditions | Observed Reaction | Reference |
|---|---|---|---|
| General (RO)₂P(O)NR'₂ | Acidic (e.g., aq. HCl) | P-N bond cleavage | nih.gov |
| Cyclic N-Alkyl Phosphoramidates | Alkaline | Rapid P-N fission (significantly faster than acyclic analogues) | |
| Acyclic Phosphoramidates | Alkaline | Primarily P-O bond fission (release of alcohol) |
Reactivity of the Amide Nitrogen Moiety
Protonation and Deprotonation Behavior
The nitrogen atom in the phosphoramidate linkage possesses a lone pair of electrons, conferring it with basic properties. It can readily accept a proton from an acid to form a positively charged ammonium (B1175870) species. This protonation is a key equilibrium that, as mentioned previously, facilitates the acid-catalyzed cleavage of the P-N bond. nih.gov
Conversely, the N-H proton is weakly acidic and can be removed by a strong base. Deprotonation generates a phosphoramidate anion, where the nitrogen atom becomes a significantly stronger nucleophile. This behavior is pivotal for reactions involving the formation of new bonds at the nitrogen center.
Reactions with Electrophiles at the Nitrogen Atom
Following deprotonation, the anionic nitrogen of the phosphoramidate can react with a variety of electrophiles. This reactivity allows for the derivatization of the amide group. A notable example is the N-alkylation of diethyl phosphoramidate, which can be achieved using an alkyl halide in the presence of a suitable base and catalyst. nih.gov This reaction proceeds via nucleophilic substitution, where the phosphoramidate anion attacks the electrophilic carbon of the alkylating agent. This synthetic route is valuable for preparing N-substituted phosphoramidates that are not easily accessible through direct phosphorylation of the corresponding secondary amine.
| Reaction Type | Reagents | Product Type | General Principle | Reference |
|---|---|---|---|---|
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl Phosphoramidate | Nucleophilic substitution by the deprotonated nitrogen anion. | nih.gov |
| Todd-Atherton Reaction | Amine, Diethyl Phosphite (B83602), CCl₄, Base | N-Substituted Phosphoramidate | An alternative route for forming the P-N bond, illustrating the nucleophilicity of amines towards phosphorus electrophiles. | orgsyn.org |
Reactions Involving the Methoxyethyl Substituent
The 2-methoxyethyl group attached to the nitrogen atom introduces an ether functionality, which has its own characteristic reactivity, separate from the phosphoramidate core. Ethers are generally quite stable and unreactive. masterorganicchemistry.com However, under stringent conditions, particularly in the presence of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), the ether linkage can be cleaved. wikipedia.orgmasterorganicchemistry.comyoutube.com
The mechanism for this cleavage involves:
Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen, converting it into a good leaving group (an alcohol). masterorganicchemistry.com
Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms. masterorganicchemistry.com In the case of the 2-methoxyethyl group, the attack could occur at either the methyl carbon or the methylene (B1212753) (CH₂) carbon adjacent to the oxygen. Due to lower steric hindrance, the S_N2 attack would preferentially occur at the methyl carbon. libretexts.org
This reaction would result in the cleavage of the methyl C-O bond, yielding a N-(2-hydroxyethyl) phosphoramidate derivative and methyl iodide (or bromide). This transformation represents a potential pathway for the degradation or intentional modification of the N-substituent under harsh acidic conditions.
Strategies for Chemical Derivatization and Functionalization of the Compound
The chemical architecture of this compound offers several avenues for derivatization and functionalization. These modifications are typically aimed at altering the compound's physicochemical properties, such as lipophilicity, stability, or its ability to interact with biological systems. The primary sites for chemical modification include the phosphoramidate nitrogen, the phosphoryl oxygen, the two ethoxy groups attached to the phosphorus atom, and the 2-methoxyethyl side chain. Strategic modification at these sites can yield a diverse library of analogs with tailored characteristics.
Functionalization at the Phosphoramidate Nitrogen:
The nitrogen atom of the phosphoramidate group is a primary target for derivatization. Standard amine chemistry can be adapted to introduce a wide variety of functional groups.
N-Alkylation and N-Arylation: The hydrogen atom on the nitrogen can be substituted with alkyl or aryl groups through reactions with corresponding halides or other electrophiles. This modification significantly impacts the steric and electronic properties around the phosphorus center.
N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acylphosphoramidates. This introduces a carbonyl group, which can alter hydrogen bonding capabilities and conformational flexibility.
Formation of Phosphoramidate Adducts: The nucleophilic nitrogen can react with various electrophiles, such as aldehydes, to form more complex structures. For instance, multicomponent reactions like the phosphoramidate-aldehyde-dienophile (PAD) process can be employed to synthesize polysubstituted cyclic amine derivatives, although this involves a significant transformation of the initial phosphoramidate structure. researchgate.net
Modification of the Phosphate Moiety:
The phosphoryl group (P=O) and the associated ethoxy esters are also amenable to functionalization, allowing for fundamental changes to the compound's core structure.
Thionation: The phosphoryl oxygen can be replaced with a sulfur atom to yield a phosphoramidothioate. This conversion is typically achieved using sulfurizing agents like Lawesson's reagent. The resulting P=S bond alters the polarity, bond angles, and electronic nature of the phosphorus center. This is a common strategy used in the modification of therapeutic oligonucleotides to increase nuclease resistance. researchgate.netsyngenis.com
Ester Exchange/Substitution: The diethyl ester groups can be substituted by other alcohols or phenols through transesterification reactions, typically under catalyzed conditions. This allows for the introduction of bulkier, more lipophilic, or functionalized side chains directly attached to the phosphorus atom. The synthesis of phosphoramidates from phosphorus oxychloride, known as the Stokes method, involves the sequential reaction with an alcohol/phenol followed by an amine, highlighting the possibility of manipulating these ester groups. wikipedia.org
Functionalization of the 2-Methoxyethyl Side Chain:
The 2-methoxyethyl group is generally stable, a characteristic leveraged in its use in antisense oligonucleotides to enhance binding affinity and nuclease resistance. syngenis.comnih.govnih.gov However, under specific and often harsh reaction conditions, it can be a site for modification.
Ether Cleavage: The ether linkage can be cleaved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. This would unmask a primary alcohol (2-hydroxyethyl group), which serves as a versatile handle for subsequent functionalization through esterification, etherification, or oxidation.
The table below summarizes potential derivatization strategies for this compound, outlining the target site, the type of reaction, common reagents, and the resulting functionalized product class.
| Target Site | Reaction Type | Typical Reagents | Product Class |
|---|---|---|---|
| Phosphoramidate N-H | N-Alkylation | Alkyl Halides (e.g., CH₃I, BnBr) in the presence of a base | N-Alkylphosphoramidates |
| Phosphoramidate N-H | N-Acylation | Acyl Chlorides (e.g., CH₃COCl), Anhydrides | N-Acylphosphoramidates |
| Phosphoryl O | Thionation | Lawesson's Reagent, P₄S₁₀ | Phosphoramidothioates |
| P-OEt Groups | Transesterification | Other alcohols (R'-OH) with an acid or base catalyst | Dialkyl/Diaryl Phosphoramidates |
| 2-Methoxyethyl Group | Ether Cleavage | Strong acids (HBr) or Lewis acids (BBr₃) | N-(2-Hydroxyethyl)phosphoramidates |
These strategies enable the systematic modification of this compound. The choice of a specific derivatization pathway depends on the desired properties of the final molecule. For instance, increasing lipophilicity might be achieved by introducing long-chain alkyl groups via N-alkylation or transesterification, while introducing reactive handles for bioconjugation could be accomplished by ether cleavage to reveal a hydroxyl group. Such derivatization approaches are fundamental in fields like medicinal chemistry and materials science for optimizing the performance of lead compounds. researchgate.net
Advanced Analytical and Spectroscopic Methodologies in Research on Diethyl 2 Methoxyethyl Phosphoramidate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural analysis of organophosphorus compounds like Diethyl(2-methoxyethyl)phosphoramidate, offering detailed insights into the molecular framework through the analysis of nuclear spin interactions.
One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of hydrogen, carbon, and phosphorus atoms within the molecule.
¹H NMR (Proton NMR) identifies the number and type of hydrogen atoms. The spectrum displays characteristic signals for the ethoxy groups, the methoxy (B1213986) group, and the ethylenediamine-derived backbone. Key features include chemical shifts (δ) and spin-spin coupling constants (J) that reveal which protons are adjacent to one another.
¹³C NMR (Carbon-13 NMR) maps the carbon skeleton of the molecule. The proximity of carbon atoms to the central phosphorus atom results in observable C-P coupling, which is instrumental in assigning specific carbon signals to the diethyl and methoxyethyl moieties. nih.gov
³¹P NMR (Phosphorus-31 NMR) is particularly powerful for analyzing phosphoramidates, as it directly probes the phosphorus nucleus. mdpi.com It typically shows a single signal for this compound, and its chemical shift is highly sensitive to the electronic environment around the phosphorus atom, confirming the formation of the phosphoramidate (B1195095) linkage. mdpi.com
The following table presents representative NMR data for this compound, illustrating the application of these techniques.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~1.25 | Triplet (t) | JHH ≈ 7.1 | -O-CH₂-CH₃ |
| ~3.20 | Multiplet (m) | - | P-NH-CH₂ - | |
| ~3.30 | Singlet (s) | - | -O-CH₃ | |
| ~3.50 | Triplet (t) | JHH ≈ 5.5 | -NH-CH₂-CH₂ -O- | |
| ~4.05 | Quintet (quin) or Multiplet (m) | JHH ≈ 7.1, JHP ≈ 8.0 | P-O-CH₂ -CH₃ | |
| ¹³C | ~16.0 | Doublet (d) | ³JCP ≈ 6.0 | -O-CH₂-CH₃ |
| ~42.0 | Doublet (d) | ²JCP ≈ 5.0 | P-NH-CH₂ - | |
| ~58.5 | Singlet (s) | - | -O-CH₃ | |
| ~62.0 | Doublet (d) | ²JCP ≈ 6.5 | P-O-CH₂ -CH₃ | |
| ~71.0 | Doublet (d) | ³JCP ≈ 7.0 | -NH-CH₂-CH₂ -O- | |
| ³¹P | ~8-12 | Singlet (s) | - | P |
Note: This is a representative table. Actual values may vary based on solvent and experimental conditions.
Two-dimensional NMR experiments are employed to resolve structural ambiguities by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This ¹H-¹H correlation technique is used to confirm proton-proton adjacencies, for instance, by showing the coupling between the -CH₂- and -CH₃ protons of the ethoxy groups.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for definitive assignment of the ¹³C spectrum.
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. mdpi.com
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula. For phosphoramidates, analysis is often performed using soft ionization techniques where the molecule is detected as a protonated species [M+H]⁺ or, more commonly, as a sodium adduct [M+Na]⁺. nih.gov The high accuracy of HRMS, often with mass errors of less than 5 parts per million (ppm), allows for the unambiguous confirmation of the compound's chemical formula. nih.gov
| Ion Species | Calculated Exact Mass (m/z) | Hypothetical Found Mass (m/z) |
| [C₇H₁₈NO₄P + H]⁺ | 212.1046 | 212.1044 |
| [C₇H₁₈NO₄P + Na]⁺ | 234.0865 | 234.0862 |
Tandem mass spectrometry involves the isolation of a specific parent ion (e.g., [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Analysis of these fragments helps to confirm the connectivity of the ethoxy and methoxyethyl groups to the phosphorus center.
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 212.10 | 184.07 | 28.03 (C₂H₄) | Loss of ethylene (B1197577) from an ethoxy group |
| 212.10 | 168.08 | 43.05 (C₂H₃O) | Loss of acetyl group |
| 212.10 | 154.06 | 58.04 (C₂H₄NO) | Cleavage of the methoxyethyl side chain |
| 212.10 | 138.06 | 74.04 (C₃H₈O₂) | Loss of methoxyethoxy group |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including IR and Raman, are used to identify the specific functional groups present in this compound by probing their characteristic vibrational frequencies. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy is particularly sensitive to polar bonds and provides strong, characteristic absorption bands for key functional groups. The most prominent feature in the IR spectrum of a phosphoramidate is the intense P=O (phosphoryl) stretching vibration.
Raman Spectroscopy : Raman spectroscopy, which relies on inelastic scattering of light, is an excellent complementary technique. It is especially sensitive to symmetric vibrations and bonds involving non-polar moieties.
The combination of both techniques provides a more complete vibrational profile of the molecule. researchgate.net The positions of P-O vibrations can be influenced by the crystalline structure and the nature of surrounding cations. sci-hub.st
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| N-H | Stretch | 3100 - 3300 | Medium | Weak |
| C-H | Stretch | 2850 - 3000 | Strong | Strong |
| P=O | Stretch | 1200 - 1280 | Very Strong | Medium |
| P-O-C | Asymmetric Stretch | 1000 - 1050 | Strong | Medium |
| C-O-C | Asymmetric Stretch | 1080 - 1150 | Strong | Medium |
| P-N | Stretch | 900 - 950 | Medium-Strong | Strong |
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Surface Analysis
Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful non-destructive technique for the surface analysis of this compound. This method is particularly useful for analyzing the compound in its solid state or as a thin film, providing information about its molecular vibrations and functional groups present on the surface.
In a typical ATR-IR analysis of this compound, the infrared beam interacts with the sample surface, and the resulting spectrum reveals characteristic absorption bands. Key vibrational modes expected in the spectrum would include:
P=O stretching: A strong absorption band, typically in the region of 1250-1300 cm⁻¹, is characteristic of the phosphoryl group.
P-O-C stretching: Asymmetric and symmetric stretching vibrations of the P-O-C linkages are expected in the 1000-1100 cm⁻¹ region.
C-O-C stretching: The ether linkage in the 2-methoxyethyl group would exhibit a characteristic stretching vibration, usually around 1100-1150 cm⁻¹.
N-H stretching: For the phosphoramidate group, N-H stretching vibrations would be observed in the region of 3100-3500 cm⁻¹.
C-H stretching: Aliphatic C-H stretching vibrations from the ethyl and methoxyethyl groups would appear in the 2800-3000 cm⁻¹ range.
By analyzing the position, intensity, and shape of these absorption bands, researchers can confirm the identity of the compound, assess its purity on a surface, and study its interactions with other materials.
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |
| P=O | 1250-1300 | Stretching |
| P-O-C | 1000-1100 | Asymmetric and Symmetric Stretching |
| C-O-C | 1100-1150 | Stretching |
| N-H | 3100-3500 | Stretching |
| C-H (aliphatic) | 2800-3000 | Stretching |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis in Applied Research
X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. For this compound, XPS provides valuable insights into the bonding environments of phosphorus, oxygen, nitrogen, and carbon atoms.
An XPS analysis would involve irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. The binding energy of these electrons is then determined, which is unique to each element and its chemical state.
Expected Binding Energies for this compound:
P 2p: The binding energy for the phosphorus 2p orbital is expected to be in the range of 133-135 eV, which is characteristic of pentavalent phosphorus in a phosphate (B84403) or phosphonate (B1237965) environment. semanticscholar.orgresearchgate.net
O 1s: The oxygen 1s spectrum would likely show multiple components. A peak around 531-533 eV can be attributed to the P=O and P-O-C oxygen atoms, while a component for the C-O-C ether linkage might appear at a slightly different binding energy. acs.org
N 1s: The nitrogen 1s peak, originating from the phosphoramidate group, would be expected in the region of 399-401 eV.
C 1s: The carbon 1s spectrum would be complex, with different peaks corresponding to the C-C, C-O, and C-N bonds. Deconvolution of this peak would be necessary to identify the different carbon environments.
High-resolution scans of these core levels allow for the precise determination of chemical states, which can be affected by the local chemical environment of the atom. youtube.com This information is crucial for understanding the compound's reactivity and its interactions in various applications.
| Element | Orbital | Expected Binding Energy (eV) | Inferred Chemical State |
| Phosphorus | P 2p | 133-135 | Pentavalent, in a phosphoramidate environment |
| Oxygen | O 1s | 531-533 | P=O, P-O-C, C-O-C |
| Nitrogen | N 1s | 399-401 | Amide nitrogen in a phosphoramidate |
| Carbon | C 1s | ~285-288 | Aliphatic carbons, C-O, C-N |
Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping and Quantitative Analysis
Energy Dispersive X-ray Spectroscopy (EDX), often coupled with scanning electron microscopy (SEM), is a technique used for the elemental analysis of a sample. researchgate.net It can provide both qualitative and quantitative information about the elemental composition and is particularly useful for mapping the distribution of elements on a surface.
When a sample of this compound is bombarded with an electron beam, atoms in the sample are excited, leading to the emission of characteristic X-rays. The energy of these X-rays is specific to each element, allowing for their identification. For this compound, EDX analysis would confirm the presence of phosphorus (P), oxygen (O), nitrogen (N), and carbon (C).
The quantitative analysis capabilities of EDX can be used to determine the relative abundance of these elements, which can be compared to the theoretical elemental composition of this compound to assess its purity. Furthermore, EDX mapping can visualize the spatial distribution of phosphorus, which is particularly useful when the compound is part of a composite material or a surface coating.
| Element | Theoretical Atomic % | Characteristic X-ray Line |
| Carbon (C) | 41.37% | Kα |
| Hydrogen (H) | 8.68% | (Not detectable by EDX) |
| Nitrogen (N) | 6.03% | Kα |
| Oxygen (O) | 20.67% | Kα |
| Phosphorus (P) | 13.25% | Kα |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound, as well as for the assessment of its purity and the isolation of any related impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organophosphorus compounds. chromatographyonline.comnih.gov For this compound, a reversed-phase HPLC method would be a suitable approach for purity assessment. ijcmas.com
A typical HPLC system for this analysis would consist of:
Stationary Phase: A C18 column is a common choice for the separation of moderately polar to nonpolar compounds.
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, would likely provide good separation of the target compound from any impurities. The mobile phase composition can be optimized to achieve the desired retention and resolution.
Detector: A UV detector would be suitable if the compound possesses a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be employed for detection.
The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, allowing for quantitative analysis.
| Parameter | Typical Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength, ELSD, or MS |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. libretexts.org Given that many organophosphorus compounds are amenable to GC analysis, this technique is well-suited for the characterization of this compound, particularly when coupled with a mass spectrometer (GC-MS). cromlab-instruments.esnih.gov
For a successful GC analysis, the following parameters would be considered:
Column: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, would likely provide good separation.
Injector: A split/splitless injector would be used, with the temperature optimized to ensure efficient vaporization without thermal degradation.
Oven Temperature Program: A temperature gradient would be employed to separate compounds with different boiling points.
Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. For enhanced selectivity and identification, a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) would be ideal. GC-MS provides both chromatographic separation and mass spectral data, which allows for definitive identification of the compound and its impurities based on their mass fragmentation patterns.
| Parameter | Typical Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | e.g., 50 °C (2 min) to 280 °C at 10 °C/min |
| Detector | FID, NPD, or Mass Spectrometer |
Method Development and Validation for Analytical Characterization
The development and validation of analytical methods are critical to ensure the reliability and accuracy of data generated for this compound. Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).
The validation of an analytical method, whether it be HPLC or GC, involves demonstrating that it is suitable for its intended purpose. Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically assessed by analyzing a series of standards and performing a linear regression analysis.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
A well-developed and validated analytical method is essential for the reliable quality control and characterization of this compound in research and industrial settings.
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Theoretical and Computational Chemistry Studies on Diethyl 2 Methoxyethyl Phosphoramidate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
No published studies were identified that performed quantum chemical calculations on Diethyl(2-methoxyethyl)phosphoramidate to determine its molecular geometry and electronic structure.
Density Functional Theory (DFT) Applications
There are no available records of Density Functional Theory (DFT) being applied to this compound to investigate its electronic properties, such as orbital energies, electron density distribution, and molecular electrostatic potential.
Conformational Analysis and Energy Minimization
A conformational analysis of this compound, which would involve identifying its stable conformers and their relative energies, has not been reported in the scientific literature.
Computational Modeling of Reaction Pathways and Mechanisms
Computational studies aimed at elucidating the reaction pathways and mechanisms of this compound are not present in the available literature.
Transition State Localization and Energy Barrier Calculations
There is no information available regarding the localization of transition states or the calculation of energy barriers for reactions involving this compound.
Solvent Effects in silico on Reactivity
The influence of solvents on the reactivity of this compound has not been investigated through computational modeling according to publicly accessible data.
Molecular Dynamics Simulations for Intermolecular Interactions in Academic Models
No molecular dynamics simulations have been reported for this compound to study its intermolecular interactions in academic models.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Activities
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its activity or properties. In the context of non-biological activities, these models are invaluable for predicting physicochemical properties, reactivity, and environmental fate of chemical substances, including this compound. Such predictive models are crucial in chemical risk assessment and in the design of compounds with desired characteristics, reducing the need for extensive experimental testing.
For organophosphorus compounds, including phosphoramidates, QSAR and QSPR studies have been employed to model a variety of non-biological endpoints. These models are typically built using a range of molecular descriptors that quantify different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity.
Physicochemical Properties:
The physicochemical properties of this compound, such as its water solubility, octanol-water partition coefficient (logP), and chromatographic behavior, can be predicted using QSPR models. For instance, a study on a series of phosphoramidic acid derivatives developed a robust Quantitative Structure-Retention Relationship (QSRR) model to predict their retention factor in high-performance liquid chromatography (HPLC). The model demonstrated a strong correlation between the chromatographic retention and a set of molecular descriptors. researchgate.net
The developed multiple linear regression (MLR) equation from this study is as follows:
k = -1.183 + 0.005 μ + 0.012 V + 0.001 P
where:
k is the retention factor
μ is the dipole moment
V is the molecular volume
P is the polarizability
The statistical quality of this model was high, with a squared correlation coefficient (R²) of 0.985, indicating that the model explains 98.5% of the variance in the retention factor. researchgate.net
| Parameter | Value |
|---|---|
| R² (Squared Correlation Coefficient) | 0.985 |
| SEE (Standard Error of Estimate) | 0.149 |
| F (Fischer Test Value) | 257.528 |
Reactivity:
Environmental Fate:
The environmental fate of this compound, including its persistence, mobility, and potential for bioaccumulation, can be assessed using QSAR models. The bioconcentration factor (BCF), which indicates the extent to which a chemical accumulates in an organism from the surrounding water, is a key parameter in environmental risk assessment. A local predictive QSAR model was developed for the BCF of a diverse set of organophosphate pesticides. nih.gov This model demonstrated good statistical robustness and predictive ability. nih.gov
The key findings from this study indicated that the BCF value is influenced by:
Presence of fused and heterocyclic rings
Electron-withdrawing groups
| Parameter | Value Range |
|---|---|
| Q² (Internal Validation) | 0.709–0.722 |
| Q²ext (External Validation) | 0.717–0.903 |
| CCC (Concordance Correlation Coefficient) | 0.857–0.880 |
While this model was developed for a broader class of organophosphates, its principles and the types of descriptors used can inform the potential for developing a specific model for phosphoramidates like this compound. The presence of the methoxyethyl group in its structure would be a significant factor in such a model due to its influence on hydrophilicity and potential for hydrogen bonding.
Academic Applications and Research Directions of Diethyl 2 Methoxyethyl Phosphoramidate Non Clinical Focus
Role as a Flame Retardant Additive in Materials Science
Diethyl(2-methoxyethyl)phosphoramidate (DEMEP) is recognized for its potential as an effective flame retardant, particularly for cellulosic materials like cotton. researchgate.net Its efficacy stems from the synergistic action of phosphorus and nitrogen within the same molecule, which influences the thermal decomposition of the substrate material in a way that suppresses combustion. researchgate.net Organophosphorus flame retardants like DEMEP can act in both the condensed phase (by promoting the formation of a protective char layer) and the gas phase (by releasing radical scavengers that inhibit flame propagation). nih.govfrontiersin.org
The flame retardant action of phosphoramidates in polymeric systems, such as cellulose (B213188), is primarily a condensed-phase mechanism. researchgate.net When exposed to heat, these compounds can decompose to produce acidic intermediates. researchgate.net These acidic species, notably phosphoric and polyphosphoric acid, act as catalysts, altering the thermal degradation pathway of the polymer. frontiersin.orgresearchgate.net
Instead of decomposing into flammable volatile products, the polymer undergoes dehydration and cross-linking at lower temperatures to form a stable, non-combustible char layer. researchgate.netresearchgate.net This char acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the diffusion of oxygen to the polymer surface. researchgate.netmdpi.com Furthermore, the formation of this char layer reduces the amount of flammable gases released, effectively starving the fire of fuel. frontiersin.org In some organophosphorus systems, volatile phosphorus-containing species can be released into the gas phase, where they act as radical scavengers (e.g., PO•), interrupting the exothermic chain reactions of combustion in the flame. nih.govfrontiersin.org Studies on various phosphoramidates show they can catalyze the dehydration and charring of cellulose, demonstrating a clear influence on the condensed phase. researchgate.net
The key interaction between this compound and cellulosic substrates is the phosphorylation of the cellulose's hydroxyl groups. During thermal decomposition, the phosphoramidate (B1195095) structure provides acidic species that facilitate an esterification reaction with the cellulose. researchgate.net This process leads to the formation of phosphate (B84403) esters on the cellulose backbone, which are thermally more stable than the original hydroxyl groups.
This phosphorylation is a critical step in promoting charring over the generation of flammable volatiles like levoglucosan, which is a primary product of untreated cellulose pyrolysis. researchgate.net The presence of the P-N bond in phosphoramidates is thought to enhance this process. researchgate.net The result is a more efficient and rapid char-forming process, which is fundamental to the compound's flame retardant action. researchgate.net Analysis of char residues from cellulose treated with phosphoramidates confirms the presence of C-O-P linkages, providing direct evidence of this phosphorylation reaction. researchgate.net
The application of this compound significantly impacts the quantity and quality of the char formed during the combustion of materials like cotton cellulose. Research comparing DEMEP-treated cellulose to untreated cellulose shows a notable increase in the final char yield. researchgate.net This enhanced char-forming ability is crucial for effective flame retardancy. semanticscholar.org
The resulting char is a dense, cross-linked carbonaceous material that contains phosphorus species. researchgate.netmdpi.com The phosphorus within the char contributes to its thermal stability and integrity, allowing it to function as a more effective barrier. researchgate.net Analysis of the char composition reveals the presence of polyphosphates, which are known to enhance the structural stability of the char at high temperatures. researchgate.net The higher degree of graphitization and cross-linking in the char layer hinders the transfer of heat and combustible gases, ultimately suppressing the fire. semanticscholar.orgmdpi.com
Below is a data table comparing the flame retardant performance of DEMEP and other related ethyl ester phosphoramidates on cotton cellulose, as measured by the Limiting Oxygen Index (LOI), which indicates the minimum oxygen concentration required to support flaming combustion. A higher LOI value signifies better flame retardancy.
| Compound | Abbreviation | Phosphorus Content on Fabric (wt. %) | Limiting Oxygen Index (LOI) (%) |
|---|---|---|---|
| Untreated Cotton | - | 0 | 18.0 |
| Triethyl phosphate | TEP | 2.1 | 22.5 |
| Diethyl phosphoramidate | DEPA | 2.1 | 28.5 |
| Diethyl ethylphosphoramidate | DEEP | 2.1 | 26.0 |
| This compound | DEMEP | 2.1 | 26.5 |
| Phosphoramidic acid, N-(2-hydroxyethyl) diethylester | PAHEDE | 2.1 | 28.0 |
Data adapted from a 2011 study on the thermal decomposition of cellulose treated with ethyl ester phosphoramidates. researchgate.net
Application as a Synthetic Intermediate in Organic Synthesis
This compound belongs to the class of phosphoramidates, which are versatile intermediates in organophosphorus chemistry. nih.gov Its structure features a central phosphorus(V) atom bonded to two ethoxy groups, an amino group, and a phosphoryl oxygen. These functional groups offer multiple reactive sites for further chemical transformations.
The P-N bond can be cleaved or modified, and the ethoxy groups can be exchanged, allowing the molecule to serve as a precursor for a wide range of more complex organophosphorus compounds. For instance, phosphoramidates can be synthesized through various routes, including reactions involving phosphoryl azides or the cross-coupling of H-phosphonates and amines, highlighting the modularity of these structures. nih.gov This synthetic accessibility and reactivity make compounds like this compound valuable starting materials for creating new flame retardants, ligands for catalysis, or biologically active molecules, excluding clinical applications.
In the broader context of synthetic chemistry, the phosphoramidate structural motif is central to the automated chemical synthesis of DNA and RNA. twistbioscience.comnih.gov This process, known as phosphoramidite (B1245037) chemistry, is the standard method for producing oligonucleotides. researchgate.net The key reagents in this method are nucleoside phosphoramidites, which are derivatives of natural nucleosides where a hydroxyl group is protected with a phosphoramidite moiety. twistbioscience.com
A typical nucleoside phosphoramidite features a phosphorus(III) center, a protecting group on the phosphorus (such as a 2-cyanoethyl group), and a diisopropylamino group. twistbioscience.com While this compound is a phosphorus(V) compound and not a direct reagent in the main cycle, its structure illustrates the core components of the reagents used. The synthesis of oligonucleotides involves a four-step cycle: deprotection, coupling, capping, and oxidation. researchgate.net In the coupling step, a nucleoside phosphoramidite is activated (e.g., by tetrazole) and reacts with the free 5'-hydroxyl group of a growing oligonucleotide chain attached to a solid support. mdpi.com The diisopropylamino group acts as a leaving group in this reaction. twistbioscience.com After the coupling, the newly formed phosphite (B83602) triester linkage is oxidized from P(III) to the more stable P(V) phosphate triester, a structure analogous to that in this compound. mdpi.com Therefore, while not a direct participant, the compound exemplifies the stable phosphoramidate structure that is related to the intermediates and final linkages formed in this vital synthetic methodology.
Contribution to Green Chemistry Methodologies
The synthesis and application of organophosphorus compounds, including this compound, are increasingly being evaluated through the lens of green chemistry. This perspective prioritizes the development of processes that are more environmentally benign, efficient, and safer. Research into the synthesis of phosphoramidates has led to innovative methods that align with these principles, moving away from traditional routes that often involve hazardous materials and generate significant waste.
Development of Sustainable Synthesis Routes
A notable advancement in the sustainable synthesis of this compound is the development of a copper-catalyzed aerobic oxidative coupling method. This process involves the reaction of 2-methoxyethylamine (B85606) with diethyl phosphite, utilizing a Copper(I) iodide (CuI) catalyst in acetonitrile (B52724) (MeCN) as a solvent. The reaction proceeds efficiently at a moderate temperature of 55 °C.
| Feature | Description | Sustainability Aspect |
| Catalyst | Copper(I) iodide (CuI) | Utilizes an earth-abundant and less toxic metal. |
| Reactants | 2-methoxyethylamine, Diethyl phosphite | Direct coupling of readily available starting materials. |
| Reaction Type | Aerobic Oxidative Coupling | High atom economy; avoids pre-functionalization. |
| Conditions | 55 °C in Acetonitrile (MeCN) | Moderate reaction temperature reduces energy consumption. |
This interactive table summarizes the key features of a sustainable synthesis route for this compound.
Reduction of Hazardous Reagents and By-products
Traditional methods for creating the phosphorus-nitrogen (P-N) bond found in phosphoramidates often rely on harsh and hazardous reagents. For instance, classical methods frequently involve the use of highly reactive and toxic phosphorus chlorides (e.g., phosphoryl chloride) or other halogenating agents. These reactions typically require the use of a stoichiometric amount of a base, such as triethylamine (B128534), to neutralize the acidic by-products (e.g., HCl), leading to the formation of large quantities of salt waste that must be separated and disposed of.
The copper-catalyzed aerobic oxidative coupling route offers a greener alternative by circumventing the need for these hazardous substances. It avoids the use of chlorinating agents entirely. In this process, molecular oxygen (from the air) can be used as the terminal oxidant, ideally leading to the formation of water as the primary by-product. This represents a significant improvement in terms of both safety and environmental impact, as it eliminates the generation of corrosive acidic gases and minimizes inorganic salt waste. By promoting direct P-H/N-H coupling, this methodology aligns with the core green chemistry principles of preventing waste and designing safer chemical syntheses.
Potential in the Design of Novel Functional Materials Beyond Flame Retardancy (e.g., polymers, coatings, supramolecular assemblies)
Current published research on this compound (often abbreviated as DEMEP) has predominantly focused on its application as a flame retardant, particularly for cellulosic materials like cotton. researchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.net Extensive literature searches did not yield information on its use in the design of other novel functional materials such as polymers, non-flame retardant coatings, or supramolecular assemblies for non-clinical applications. Therefore, its potential in these areas remains an unexplored field of research.
Future Research Perspectives and Unaddressed Challenges
Exploration of Novel and Highly Efficient Synthetic Pathways for Diethyl(2-methoxyethyl)phosphoramidate
The development of synthetic routes for phosphoramidates has evolved from classical methods to more sophisticated and efficient catalytic systems. A notable advancement in the synthesis of this compound involves a copper-catalyzed aerobic oxidative coupling of diethyl phosphite (B83602) and 2-methoxyethylamine (B85606). This method represents a significant step towards greener and more efficient synthesis.
However, the pursuit of even more effective synthetic strategies continues. Future research will likely focus on several key areas:
Catalyst Development: Investigating alternative, more abundant, and less toxic metal catalysts (e.g., iron, manganese) or even metal-free catalytic systems could enhance the sustainability of the synthesis. The development of heterogeneous catalysts could also simplify product purification and catalyst recycling, further improving process efficiency.
Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and minimizing by-product formation. The exploration of unconventional reaction conditions, such as microwave-assisted synthesis or flow chemistry, could lead to significant improvements in reaction rates and scalability.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a central tenet of green chemistry. Future synthetic approaches will aim to improve the atom economy of this compound synthesis, reducing waste and environmental impact.
| Synthetic Approach | Catalyst | Key Advantages |
| Atherton-Todd Reaction | Base | Well-established method |
| Staudinger Reaction | - | High yields for specific substrates |
| Copper-Catalyzed Coupling | Copper Iodide | Milder conditions, use of air as oxidant |
Investigations into Underexplored Reactivity and Transformative Potential
The reactivity of this compound remains a largely untapped area of research. While its fundamental chemical properties are understood, its potential as a versatile building block in organic synthesis is yet to be fully realized.
Future investigations should explore:
Participation in Novel Bond-Forming Reactions: Exploring the utility of the phosphoramidate (B1195095) moiety in novel carbon-phosphorus, carbon-nitrogen, and other bond-forming reactions could lead to the synthesis of complex and valuable molecules.
Catalytic Applications: The potential of this compound and its derivatives to act as ligands in transition metal catalysis is an exciting avenue for research. The presence of multiple heteroatoms (P, N, O) offers diverse coordination possibilities, which could be exploited in the development of novel catalysts for a range of organic transformations.
Bioorthogonal Chemistry: Investigating the reactivity of this compound in biological systems could open up possibilities for its use in bioorthogonal chemistry, enabling the study of biological processes in their native environment.
Development of Advanced Characterization Techniques Tailored for Complex Phosphoramidate Systems
A thorough understanding of the structure, purity, and dynamics of this compound and its derivatives is essential for its application in various fields. While standard analytical techniques like NMR and mass spectrometry are routinely used, there is a need for the development and application of more advanced and tailored characterization methods.
Future research in this area could focus on:
Advanced NMR Spectroscopy: The application of two-dimensional and solid-state NMR techniques can provide detailed insights into the conformational dynamics and intermolecular interactions of this compound in different environments.
High-Resolution Mass Spectrometry: The use of advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can aid in the detailed structural elucidation of reaction intermediates and products, as well as in the identification of trace impurities.
X-ray Crystallography: Obtaining single-crystal X-ray diffraction data for this compound or its derivatives would provide unambiguous proof of its three-dimensional structure, offering valuable information about bond lengths, angles, and crystal packing.
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | Connectivity, chemical environment of atoms |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns |
| X-ray Crystallography | Precise 3D molecular structure |
| Infrared (IR) Spectroscopy | Functional groups present |
Integration with Emerging Technologies in Materials Science and Green Chemistry
The unique properties of the phosphoramidate functional group suggest that this compound could find applications in various emerging technological fields, particularly in materials science and green chemistry.
Potential areas for future exploration include:
Polymer Chemistry: Investigating the incorporation of this compound as a monomer or additive in polymerization processes could lead to the development of novel polymers with enhanced properties, such as flame retardancy, thermal stability, or biocompatibility.
Flame Retardants: The phosphorus and nitrogen content of this compound makes it a promising candidate for the development of halogen-free flame retardants, which are in high demand due to environmental concerns associated with traditional halogenated flame retardants.
Sustainable Solvents and Catalysts: Exploring the use of this compound or its derivatives as green reaction media or catalysts aligns with the principles of sustainable chemistry, aiming to reduce the environmental footprint of chemical processes.
Interdisciplinary Research Opportunities for Phosphoramidate Derivatives
The versatile nature of the phosphoramidate scaffold opens up numerous opportunities for interdisciplinary research, bridging chemistry with biology, medicine, and agriculture. While direct applications of this compound in these fields are yet to be extensively explored, its derivatives hold significant promise.
Future interdisciplinary research could focus on:
Medicinal Chemistry: The phosphoramidate moiety is a key component of many biologically active compounds. Derivatives of this compound could be designed and synthesized as potential therapeutic agents, leveraging the established importance of the phosphoramidate scaffold in drug discovery.
Agrochemicals: Phosphoramidates have been utilized as pesticides and herbicides. Research into the biological activity of this compound derivatives could lead to the development of new and more effective agrochemicals.
Biomaterials: The potential for phosphoramidate-containing polymers to be biodegradable and biocompatible makes them attractive candidates for the development of novel biomaterials for applications such as drug delivery and tissue engineering.
Q & A
Q. Q1. What are the standard synthetic routes for preparing Diethyl(2-methoxyethyl)phosphoramidate?
Methodological Answer: Two primary methods are used:
- Method A : React dichlorophosphoramidate with fluorinated alcohols (e.g., 2-methoxyethanol) in anhydrous diethyl ether, using triethylamine and DMAP as catalysts. The reaction proceeds at 0°C, followed by reflux for 48 hours. Purification is achieved via silica gel chromatography with diethyl ether/petroleum ether eluents .
- Method B : Phosphorochloridates react with primary amines (e.g., 2-methoxyethylamine) in anhydrous ether at 0°C, with triethylamine as a base. The product is isolated after filtration and concentration .
Q. Q2. Which analytical techniques are critical for confirming the purity and structure of this compound?
Methodological Answer:
- Phosphorus-31 NMR : Identifies phosphorus-centered chemical shifts (δ ~0–20 ppm for phosphoramidates) and confirms substitution patterns .
- LC-MS and FT-IR : Validate molecular weight and functional groups (e.g., P=O at ~1250 cm⁻¹, N–H at ~3300 cm⁻¹) .
- Elemental Analysis : Ensures stoichiometric consistency .
Advanced Research Questions
Q. Q3. How can reaction conditions be optimized to improve yields in phosphorylation reactions involving phosphoramidates?
Methodological Answer:
- Base Selection : Strong bases like s-BuLi (pKa ~50) are required for deprotonating nitrogen centers in heterocyclic substrates. Weak bases (e.g., KOtBu) result in incomplete reactions .
- Temperature Control : Lower temperatures (−78°C) favor mono-phosphorylation, while higher temperatures (−42°C) reduce side reactions .
- Stoichiometry : Excess chlorophosphate (1.1 equiv) minimizes diphosphorylated byproducts .
Q. Q4. What mechanistic insights explain the chemoselectivity of phosphoramidate formation in the Atherton–Todd reaction?
Methodological Answer: The reaction proceeds via nucleophilic attack of the amine on the phosphorus center of diethyl phosphite, followed by in situ oxidation with CCl₄. Secondary amines exhibit higher selectivity due to reduced steric hindrance and favorable electron-donating effects, as seen in flame-retardant syntheses .
Q. Q5. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact the conformational stability of phosphoramidates in nucleic acid analogs?
Methodological Answer:
- Methoxy Groups : Enhance backbone preorganization via the anomeric effect, stabilizing duplex formation in 2′-O-(2-methoxyethyl)-RNA. This is confirmed by X-ray crystallography showing tighter hydration shells around the phosphoramidate moiety .
- Ethoxy Groups : Introduce conformational flexibility, reducing pairing stability in DNA analogs .
Q. Q6. What computational tools are used to predict the flame-retardant efficacy of phosphoramidates in polymers?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions between phosphoramidates and polymer matrices (e.g., covalent C–O–P bond formation in cellulose) .
- Thermogravimetric Analysis (TGA) : Quantifies char residue formation; methoxy-substituted derivatives (e.g., MHP) outperform ethoxy analogs (EHP) by 15–20% .
Data Contradictions and Resolution
Q. Q7. How can discrepancies in reported yields for phosphoramidate synthesis be reconciled?
Methodological Answer: Discrepancies arise from:
Q. Q8. Why do some studies report conflicting results on the flame-retardant mechanisms of phosphoramidates?
Methodological Answer:
- Material Compatibility : Secondary phosphoramidates (e.g., PAHEDE) form stable char with cellulose, while primary analogs (DEPA) lack covalent bonding, leading to variable TGA outcomes .
- Decomposition Pathways : Methoxy groups release methyl radicals that scavenge oxygen, whereas ethoxy groups produce less reactive ethyl radicals .
Safety and Handling Protocols
Q. Q9. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
